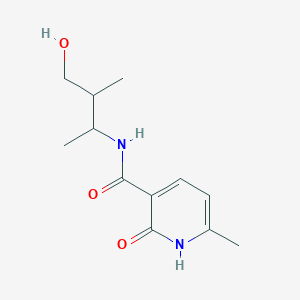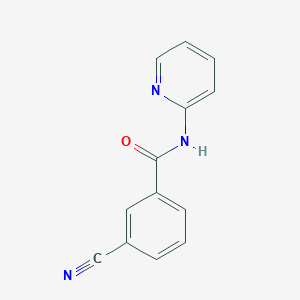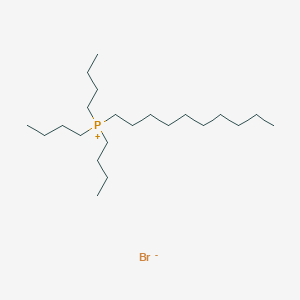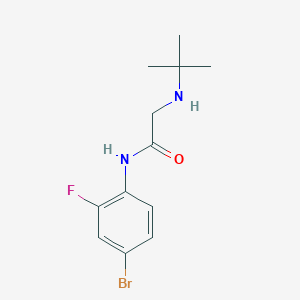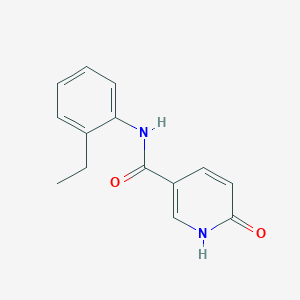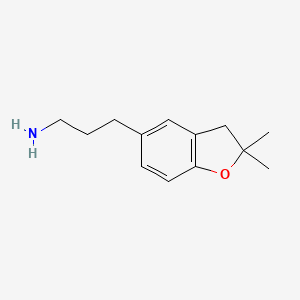
2,3-Dihydro-2,2-dimethyl-5-benzofuranpropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Propan-1-amine Side Chain: The propan-1-amine side chain is attached through nucleophilic substitution reactions, where the amine group reacts with a suitable leaving group on the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the propan-1-amine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines .
Scientific Research Applications
3-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: A related compound with similar structural features but lacking the propan-1-amine side chain.
3-(2,3-Dihydrobenzofuran-3-yl)methylsulfonyl: Another benzofuran derivative with different substituents and biological activities.
Uniqueness
3-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)propan-1-amine is unique due to its specific combination of a benzofuran ring, dimethyl substitution, and propan-1-amine side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
465529-38-8 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(2,2-dimethyl-3H-1-benzofuran-5-yl)propan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-13(2)9-11-8-10(4-3-7-14)5-6-12(11)15-13/h5-6,8H,3-4,7,9,14H2,1-2H3 |
InChI Key |
SMQOHESZMZWGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


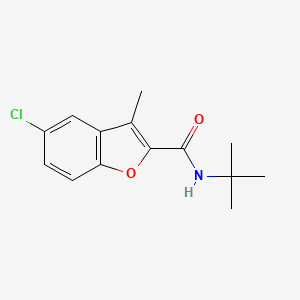
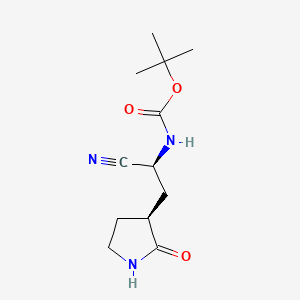
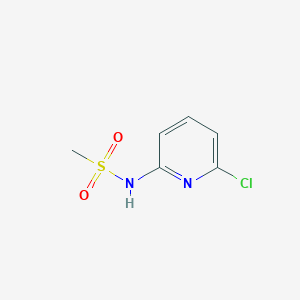
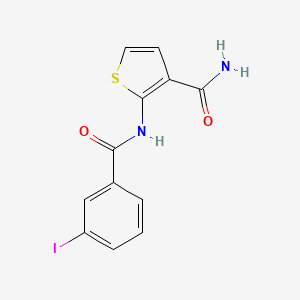
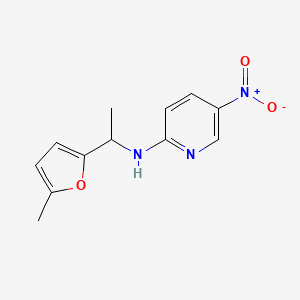
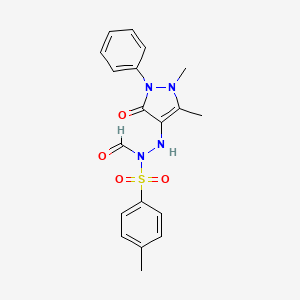

![3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B14911566.png)
![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)
